beta-Farnesene

Description

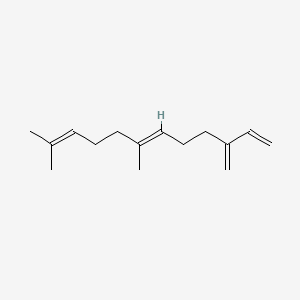

Structure

3D Structure

Properties

IUPAC Name |

(6E)-7,11-dimethyl-3-methylidenedodeca-1,6,10-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,9,12H,1,4,7-8,10-11H2,2-3,5H3/b15-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNRRGGBADWTMC-NTCAYCPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=C)C=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CCC(=C)C=C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1207091-65-3 | |

| Record name | 1,6,10-Dodecatriene, 7,11-dimethyl-3-methylene-, (6E)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1207091-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9047049 | |

| Record name | trans-beta-Farnesene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,6,10-Dodecatriene, 7,11-dimethyl-3-methylene-, (6E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

18794-84-8, 77129-48-7 | |

| Record name | β-Farnesene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18794-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Farnesene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018794848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,11-Dimethyl-3-methylenedodeca-1,6,10-triene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077129487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6,10-Dodecatriene, 7,11-dimethyl-3-methylene-, (6E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-beta-Farnesene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-7,11-dimethyl-3-methylenedodeca-1,6,10-triene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.695 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7,11-dimethyl-3-methylenedodeca-1,6,10-triene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.459 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-FARNESENE, (6E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5STW643HU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | trans-beta-Farnesene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062763 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Isomers of β-Farnesene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

β-Farnesene, a naturally occurring acyclic sesquiterpene, is a compound of significant interest across diverse scientific and industrial fields, from agriculture to sustainable biofuels and pharmaceuticals. Its biological activity and industrial utility are intrinsically linked to its specific isomeric form. This technical guide provides a comprehensive exploration of the chemical structure of β-farnesene, with a detailed focus on its geometric isomers, (E)-β-farnesene and (Z)-β-farnesene. We will delve into the nuances of its stereochemistry, comparative physicochemical properties, standard analytical protocols for isomer differentiation, and the distinct roles these isomers play in nature and industry.

Introduction to Farnesenes: A Family of Sesquiterpenes

Farnesene encompasses a group of six closely related chemical compounds, all classified as C15 isoprenoids, or sesquiterpenes.[1] These compounds are fundamentally derived from the five-carbon isoprene unit and are ubiquitous in the plant kingdom, often as major constituents of essential oils. The farnesene family is structurally divided into two primary constitutional isomers: α-farnesene and β-farnesene. The distinction lies in the placement of a non-conjugated double bond.[2]

-

α-Farnesene (3,7,11-trimethyl-1,3,6,10-dodecatetraene) features a conjugated diene system within its carbon backbone.

-

β-Farnesene (7,11-dimethyl-3-methylene-1,6,10-dodecatriene) is characterized by a terminal methylene group.[2]

This guide will focus exclusively on β-farnesene, a molecule whose specific stereochemistry dictates its function as a critical signaling molecule in ecosystems and as a valuable precursor for chemical synthesis.

The Chemical Architecture of β-Farnesene

The foundational structure of β-farnesene is a dodecatriene backbone—a twelve-carbon chain with three double bonds. Its systematic IUPAC name is 7,11-dimethyl-3-methylene-1,6,10-dodecatriene .[2][3] The molecule's chemical formula is C₁₅H₂₄, and it has a molecular weight of approximately 204.35 g/mol .[4][5][6]

Key structural features include:

-

A terminal C=CH₂ (methylene) group at the C3 position.

-

Two internal double bonds at the C6 and C10 positions.

-

Two methyl group substituents at the C7 and C11 positions.

The presence of the double bond at the C6-C7 position is the source of β-farnesene's stereoisomerism.

Geometric Isomerism: (E)- vs. (Z)-β-Farnesene

The spatial arrangement of substituents around the central C6=C7 double bond gives rise to two distinct geometric isomers, or diastereomers: (E)-farnesene (entgegen, German for "opposite") and (Z)-farnesene (zusammen, German for "together").[2]

-

(E)-β-Farnesene (trans-β-farnesene): This is the most prevalent and biologically significant isomer found in nature.[2][3] The higher priority groups on each carbon of the double bond are on opposite sides. It is a key component of various essential oils and is widely recognized as the primary alarm pheromone for most aphid species.[3][4] Its CAS number is 18794-84-8 .[4][5]

-

(Z)-β-Farnesene (cis-β-farnesene): In this configuration, the higher priority groups are on the same side of the double bond. While less common in nature, its synthesis and properties have been documented.[3]

The distinction between these isomers is not trivial; their three-dimensional shapes are different, leading to distinct biological activities and physical properties.

Caption: Chemical structures of (E)- and (Z)-β-farnesene isomers.

Comparative Physicochemical Properties

The subtle difference in geometric structure between (E)- and (Z)-β-farnesene leads to measurable variations in their physical properties. These differences are critical for designing purification processes and analytical methods.

| Property | (E)-β-Farnesene | (Z)-β-Farnesene | Source(s) |

| Appearance | Colorless liquid | Oil | [3][7] |

| Boiling Point | ~124 °C (at 12 mmHg) | 95-107 °C (at 3-4 mmHg) | [2][3] |

| Density (d⁴²⁰) | ~0.8310 g/mL | Not readily available | [3] |

| Refractive Index (nᴅ) | ~1.4870 (at 20°C) | ~1.4780 (at 32°C) | [3] |

| UV max (hexane) | 224 nm (ε 14000) | 224 nm (ε 17300) | [3] |

| Odor Profile | Woody, citrus, herbal, sweet | Not well-defined | [6] |

Synthesis and Biosynthesis Pathways

Understanding the origin of β-farnesene is key to leveraging it for industrial applications. Both natural and synthetic routes are employed, each with distinct advantages and outcomes regarding isomeric purity.

Biosynthesis

In nature, sesquiterpenes are synthesized via the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways, which produce the universal C15 precursor, farnesyl pyrophosphate (FPP) .[8] The conversion of FPP to β-farnesene is then catalyzed by a class of enzymes known as farnesene synthases (FS) .[1][9]

The stereochemical outcome is enzyme-dependent. For instance, the farnesene synthase from Artemisia annua (AaFS) is known to exclusively catalyze the conversion of FPP into (E)-β-farnesene.[1][9] This high selectivity makes microbial fermentation using engineered yeasts or bacteria an attractive route for producing isomerically pure (E)-β-farnesene for applications like biofuels.[1]

Chemical Synthesis

Chemical synthesis routes often provide less isomeric control. A common laboratory-scale method is the dehydration of the corresponding alcohol, farnesol.[3] However, such methods can yield a complex mixture of farnesene isomers (both α and β, in their various E/Z forms) and other byproducts, necessitating extensive downstream purification.[1]

Analytical Workflow for Isomer Identification and Quantification

For any research or quality control application, accurately identifying and quantifying the specific isomers of β-farnesene is paramount. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard methodology.

Experimental Protocol: GC-MS Analysis of β-Farnesene Isomers

-

Standard Preparation:

-

Prepare certified reference standards of (E)-β-farnesene and, if available, (Z)-β-farnesene.

-

Create a calibration curve by preparing a series of dilutions (e.g., 1, 10, 50, 100 µg/mL) in a high-purity solvent such as n-hexane or dichloromethane.

-

-

Sample Preparation:

-

Dissolve the unknown sample (e.g., essential oil, reactor broth extract) in the same solvent used for the standards.

-

If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering matrix components.

-

Filter the final extract through a 0.22 µm syringe filter prior to injection.

-

-

Gas Chromatography (GC) Conditions:

-

Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is ideal for separating hydrocarbons based on boiling point and subtle polarity differences.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 5°C/min to 150°C.

-

Ramp: 15°C/min to 280°C.

-

Final hold: 5 minutes at 280°C. (Note: This program must be optimized based on the specific column and sample matrix).

-

-

-

Mass Spectrometry (MS) Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Scan Mode: Full scan from m/z 40 to 400.

-

-

Data Analysis:

-

Identification: The (E) and (Z) isomers will have nearly identical mass spectra, characterized by key fragment ions (e.g., m/z 41, 69, 93). Therefore, identification is primarily based on retention time . The (E)-isomer typically elutes slightly later than the (Z)-isomer on standard non-polar columns. Confirm identity by comparing the retention time and mass spectrum of the sample peak to a certified reference standard.

-

Quantification: Integrate the peak area of the identified isomer in the sample chromatogram and calculate the concentration using the previously generated calibration curve.

-

Caption: Standard analytical workflow for β-farnesene isomer analysis by GC-MS.

Conclusion

β-Farnesene is more than a simple sesquiterpene; it is a molecule whose utility is defined by its stereochemistry. The distinction between the (E) and (Z) isomers is critical, with (E)-β-farnesene being the isomer of primary interest for its roles as an insect pheromone, a natural pesticide, and a high-potential biofuel precursor.[2][4] For professionals in research and development, a robust understanding of its structure, properties, and the analytical methods required to differentiate its isomers is essential for harnessing its full potential. As microbial engineering techniques advance, the ability to produce isomerically pure β-farnesene will continue to drive innovation in sustainable chemistry and biotechnology.

References

-

Farnesene - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

-

beta-Farnesene | C15H24 | CID 5281517 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]

-

(Z,E)-β-Farnesene - the NIST WebBook. (n.d.). Retrieved January 7, 2026, from [Link]

-

Fine-Tuning the Function of Farnesene Synthases for Selective Synthesis of Farnesene Stereoisomers - PMC - PubMed Central. (n.d.). Retrieved January 7, 2026, from [Link]

-

(E)-beta-farnesene, 18794-84-8 - The Good Scents Company. (n.d.). Retrieved January 7, 2026, from [Link]

-

This compound - DrugFuture. (n.d.). Retrieved January 7, 2026, from [Link]

-

Fine-Tuning the Function of Farnesene Synthases for Selective Synthesis of Farnesene Stereoisomers | Journal of Agricultural and Food Chemistry - ACS Publications. (n.d.). Retrieved January 7, 2026, from [Link]

-

How many stereoisomers are possible for farnesene?? - Brainly.in. (2024, December 18). Retrieved January 7, 2026, from [Link]

-

(E)-β-Famesene - the NIST WebBook. (n.d.). Retrieved January 7, 2026, from [Link]

-

(Z,E)-β-Farnesene - the NIST WebBook. (n.d.). Retrieved January 7, 2026, from [Link]

-

Showing Compound this compound (FDB014702) - FooDB. (2010, April 8). Retrieved January 7, 2026, from [Link]

Sources

- 1. Fine-Tuning the Function of Farnesene Synthases for Selective Synthesis of Farnesene Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Farnesene - Wikipedia [en.wikipedia.org]

- 3. This compound [drugfuture.com]

- 4. This compound | C15H24 | CID 5281517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 18794-84-8 CAS MSDS ((E)-BETA-FARNESENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. (E)-beta-farnesene, 18794-84-8 [thegoodscentscompany.com]

- 8. Showing Compound this compound (FDB014702) - FooDB [foodb.ca]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Natural Sources of (E)-β-Farnesene

Introduction

(E)-β-farnesene (EβF) is a naturally occurring acyclic sesquiterpene, a 15-carbon isoprenoid, that plays a significant role in ecological interactions.[1][2] It is a volatile organic compound renowned for its critical function as the primary alarm pheromone in numerous aphid species.[3][4][5] When attacked by predators, aphids release EβF to signal danger, prompting nearby aphids to cease feeding and disperse.[3] Beyond the insect world, EβF is synthesized by a wide array of plants, where it contributes to aroma profiles and participates in defense strategies, both directly against herbivores and indirectly by attracting natural enemies of pests.[6][7][8] This guide provides a comprehensive technical overview of the primary natural sources of (E)-β-farnesene, its biosynthesis, standard protocols for its extraction and analysis, and its biological significance, tailored for researchers in natural products chemistry, chemical ecology, and drug development.

Natural Sources of (E)-β-Farnesene

(E)-β-farnesene is distributed across different biological kingdoms, primarily in plants and insects. Its production is often localized to specific tissues and can be influenced by environmental stimuli.

Plant Kingdom

A diverse range of plant species produces (E)-β-farnesene as a component of their essential oils. It can be found in flowers, leaves, and stems, often localized in specialized structures like glandular trichomes.[1] The concentration and composition of EβF can vary significantly based on the plant species, chemotype, and geographical location.[9]

-

German Chamomile (Matricaria chamomilla): The essential oil of German chamomile flowers is a prominent source of EβF.[10][11] Certain chemotypes from regions like Nepal have been found to contain (E)-β-farnesene as the major constituent, with concentrations reaching up to 42.2%.[9] In chamomile, EβF contributes to the plant's characteristic aroma and is involved in its defense mechanisms.[6] Studies have shown that aphid infestation can upregulate the expression of EβF synthase genes in chamomile, indicating its role in induced defense.[10]

-

Potato (Solanum species): Wild potato species, such as Solanum berthaultii, release (E)-β-farnesene from their glandular leaf trichomes as a natural defense against aphids.[1] This emission can repel aphids and suppress population growth in potato fields.[1][12] Research has also identified terpene synthases in Solanum tuberosum involved in producing related sesquiterpenoids for defense against bacterial pathogens.[13][14]

-

Peppermint (Mentha × piperita): Peppermint is another well-documented source of EβF, although it is typically a minor component of its essential oil compared to other sesquiterpenes like β-caryophyllene.[2] The gene for (E)-β-farnesene synthase was first cloned from peppermint, enabling further research into its biosynthesis and the potential for metabolic engineering.[3]

-

Other Plant Sources: EβF is also found in various other plants, including those from the Phlomis genus, Polygonum equisetiforme, and as a volatile emitted from the leaves of apple trees.[4][15][16] Its presence is often associated with the plant's defense against herbivores.[17]

| Plant Source | Part Used | Typical (E)-β-Farnesene Content | Primary Function | Reference(s) |

| German Chamomile (Matricaria chamomilla) | Flowers | Up to 42.2% (chemotype dependent) | Aroma, Induced Defense | [9][10] |

| Wild Potato (Solanum berthaultii) | Leaf Trichomes | Variable (emitted volatile) | Aphid Repellency | [1] |

| Peppermint (Mentha × piperita) | Leaves | ~3% of sesquiterpene fraction | Aroma, Defense | [2] |

| Phlomis species (e.g., P. elliptica) | Aerial Parts | Up to 28.9% | Aroma, Defense | [4] |

Insect Kingdom

In insects, (E)-β-farnesene is almost synonymous with the aphid alarm pheromone.[3][18][19]

-

Aphids (Homoptera: Aphididae): Most species within the Aphidinae subfamily release EβF from their cornicles (siphunculi) when threatened by a predator or parasitoid.[3] This chemical signal induces an immediate "alarm response" in surrounding aphids, causing them to stop feeding, move away, or drop from the plant.[3][4] This behavior serves as a collective defense mechanism to reduce predation on the colony. The purity and quantity of emitted EβF can influence the intensity of the response.[3]

Biosynthesis of (E)-β-Farnesene

The biosynthesis of EβF in both plants and insects follows the general isoprenoid pathway, starting from simple five-carbon precursors.[20]

In plants, the precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) are synthesized via two pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[20] For sesquiterpene synthesis, the cytosolic MVA pathway is typically the primary source of precursors.[21]

The core biosynthetic steps are:

-

Precursor Formation: Acetyl-CoA is converted to farnesyl diphosphate (FPP) through the MVA pathway.

-

FPP Synthesis: Two molecules of IPP and one molecule of DMAPP are sequentially condensed to form the 15-carbon intermediate, farnesyl diphosphate (FPP). This reaction is catalyzed by FPP synthase (FPS).[22]

-

Final Conversion: The final and rate-limiting step is the conversion of FPP to (E)-β-farnesene. This reaction is catalyzed by a specific terpene synthase (TPS) known as (E)-β-farnesene synthase (βFS or EβFS).[10][22] This enzyme facilitates the removal of the diphosphate group from FPP and subsequent rearrangement to form the final acyclic sesquiterpene.[1]

Caption: Generalized biosynthesis pathway of (E)-β-farnesene in plants.

Extraction and Analytical Methodologies

The volatile nature of (E)-β-farnesene dictates the choice of extraction and analytical methods. The primary objective is to isolate the compound from its natural matrix without causing degradation or isomerization.

Protocol: Steam Distillation for Extraction from Plant Material

Steam distillation is the most common and effective method for extracting essential oils, including EβF, from plant matrices.[23][24] It is particularly suited for thermally sensitive compounds as it allows for vaporization at temperatures below their boiling point.[24]

Causality: The principle relies on Dalton's Law of Partial Pressures. High-temperature steam passed through the plant material ruptures the oil glands, releasing the volatile compounds.[23] These volatiles co-distill with the steam at a temperature lower than the boiling point of the individual components, preventing thermal degradation.[24]

Step-by-Step Methodology:

-

Preparation of Plant Material: Harvest fresh plant material (e.g., chamomile flowers). To increase the surface area and improve extraction efficiency, coarsely chop or grind the material.[23] Weigh the material to later calculate the yield.[25]

-

Apparatus Setup: Assemble a Clevenger-type or similar steam distillation apparatus. The setup consists of a boiling flask (for generating steam), a biomass flask containing the plant material, a condenser, and a separator (Florentine flask).[24][26] Ensure all glass joints are properly sealed.[26]

-

Distillation: Heat the water in the boiling flask to generate steam. The steam passes through the biomass, volatilizing the essential oils.[23]

-

Condensation: The steam-oil vapor mixture travels to the condenser. A continuous flow of cold water through the condenser's outer jacket cools the vapor, causing it to condense back into a liquid.[27]

-

Separation: The condensate (a mixture of water and essential oil) is collected in the separator. Because essential oils are generally immiscible with and less dense than water, the oil will form a distinct layer on top of the aqueous phase (hydrosol).[24]

-

Collection and Drying: Carefully decant the essential oil layer. To remove any residual water, treat the oil with an anhydrous drying agent like sodium sulfate, then filter or centrifuge.

-

Storage: Store the purified essential oil in a sealed, dark glass vial at low temperatures (e.g., 4°C) to prevent oxidation and degradation.

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of volatile compounds like (E)-β-farnesene.[15][28]

Causality: Gas chromatography separates the components of a mixture based on their volatility and interaction with a stationary phase within a capillary column.[28] As components elute from the column, they enter a mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum (fingerprint) for each compound.

Typical GC-MS Protocol:

-

Sample Preparation: Dilute the extracted essential oil in a suitable volatile solvent (e.g., hexane or dichloromethane).

-

Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC injector port, which is heated to volatilize the sample.[28]

-

Separation: The volatile compounds are carried by an inert gas (e.g., helium) through a capillary column (e.g., CP-Wax 52 CB or Rxi-5Sil MS).[28][29] A temperature program is used to gradually increase the column temperature, allowing for the separation of compounds with different boiling points.[28]

-

Detection and Identification: Eluted compounds are analyzed by the mass spectrometer. Identification of (E)-β-farnesene is achieved by comparing its retention time and mass spectrum with those of an authentic analytical standard and by matching the spectrum against established libraries (e.g., NIST).[2][28]

-

Quantification: The concentration of EβF can be determined by creating a calibration curve with a certified standard or by using an internal standard method.[28]

Caption: Experimental workflow for EβF extraction and analysis.

Biological Significance and Applications

The dual role of (E)-β-farnesene in plant defense and insect communication makes it a compound of significant interest for agricultural and biotechnological applications.

-

Pest Management: The primary application revolves around its function as an aphid alarm pheromone.[19] Field studies have shown that releasing EβF can disrupt aphid feeding, reduce their populations, and make them more susceptible to pesticides or biological control agents.[12][30] It also acts as a kairomone, attracting natural enemies of aphids, such as ladybird beetles and parasitoid wasps, thereby enhancing biological control.[3][12][31]

-

Metabolic Engineering: There is considerable interest in engineering crop plants to produce and emit EβF as a built-in defense mechanism against aphids.[3][18] Transgenic Arabidopsis thaliana and other plants have been successfully modified to express EβF synthase genes, leading to the emission of the pheromone and resulting in aphid repellent and parasitoid attractant behaviors.[3][18]

-

Biofuels and Specialty Chemicals: As a 15-carbon hydrocarbon, farnesene (and its hydrogenated form, farnesane) is being explored as a potential "drop-in" biofuel, particularly for jet fuel.[17] Metabolic engineering of microorganisms like Saccharomyces cerevisiae and E. coli has been employed to produce farnesene on an industrial scale from renewable feedstocks.[17]

Conclusion

(E)-β-farnesene is a multifaceted natural product with profound ecological importance. Its widespread occurrence in plants like chamomile and its pivotal role as an insect alarm pheromone highlight a fascinating example of convergent evolution in chemical signaling. For researchers, a thorough understanding of its natural sources, biosynthesis, and analytical chemistry is fundamental. The protocols and information provided in this guide offer a technical foundation for the extraction, identification, and quantification of EβF, paving the way for further exploration of its potential in sustainable agriculture, biotechnology, and beyond.

References

-

Bhatia, V., Maisnam, J., Jain, A., Sharma, K. K., & Bhattacharya, R. (2014). Aphid-repellent pheromone E-β-farnesene is generated in transgenic Arabidopsis thaliana over-expressing farnesyl diphosphate synthase2. AoB Plants, 7, plu079. [Link]

-

Beale, M. H., Birkett, M. A., Bruce, T. J., Chamberlain, K., Field, L. M., Huttly, A. K., ... & Pickett, J. A. (2006). Aphid alarm pheromone produced by transgenic plants affects aphid and parasitoid behavior. Proceedings of the National Academy of Sciences, 103(27), 10509-10513. [Link]

-

PubChem. (n.d.). Farnesene biosynthesis. PubChem Pathway. Retrieved from [Link]

-

PubChem. (n.d.). Farnesene Biosynthesis. PubChem Pathway. Retrieved from [Link]

-

Tai, Y., Yuan, Y., Zhang, J., Yao, Y., Li, Y., Wu, M., ... & Wang, L. (2024). Functional analysis of (E)-β-farnesene synthases involved in accumulation of (E)-β-farnesene in German chamomile (Matricaria chamomilla L.). Plant Science, 350, 112314. [Link]

-

Petrović, J., Stojanović, G., & Zlatković, B. (2021). Comparative response of aphids to the alarm pheromone (E)-β-Farnesene. Plants, 10(8), 1645. [Link]

-

Cui, L. L., Li, J. H., Francis, F., & Wang, S. Z. (2014). [Ecological functions of E-β-farnesene on aphids and their natural enemies in potato field]. Ying yong sheng tai xue bao = The journal of applied ecology, 25(1), 224–230. [Link]

-

Li, X., Liu, T. X., & Niu, C. Y. (2022). The main component of the aphid alarm pheromone (E)-β-farnesene affects the growth and development of Spodoptera exigua by mediating juvenile hormone-related genes. Frontiers in Physiology, 13, 959140. [Link]

-

Li, X., Liu, T. X., & Niu, C. Y. (2022). The main component of the aphid alarm pheromone (E)-β-farnesene affects the growth and development of Spodoptera exigua by mediating juvenile hormone-related genes. Frontiers in Physiology, 13, 959140. [Link]

-

Tang, J., Hong, Y., Zhuang, H., & Chen, X. (2022). Recent Advances in the Biosynthesis of Farnesene Using Metabolic Engineering. Journal of Agricultural and Food Chemistry, 70(18), 5591-5603. [Link]

-

de Vos, M., Cheng, A. X., Summers, H. E., Raguso, R. A., & Jander, G. (2010). Constitutive emission of the aphid alarm pheromone, (E)-β-farnesene, from plants does not serve as a direct defense against aphids. BMC plant biology, 10, 23. [Link]

-

Wang, G., & Leal, W. S. (2025). The Role of (E)-β-Farnesene in Tritrophic Interactions: Biosynthesis, Chemoreception, and Evolution. Annual Review of Entomology, 70, 313-335. [Link]

-

Verheggen, F. J., Haubruge, E., & De Moraes, C. M. (2010). Alarm pheromones: Chemical signaling in response to danger. In Pheromones (pp. 17-41). Academic Press. [Link]

-

Tai, Y., Yuan, Y., Zhang, J., Yao, Y., Li, Y., Wu, M., ... & Wang, L. (2024). Functional analysis of (E)-β-farnesene synthases involved in accumulation of (E)-β-farnesene in German chamomile (Matricaria chamomilla L.). Plant Science, 350, 112314. [Link]

-

Carlin, S., Lener, M., & Nicolini, G. (2018). Determination of Sesquiterpenes in Wines by HS-SPME Coupled with GC-MS. Molecules, 23(1), 163. [Link]

-

Rawat, A., Kumar, R., & Kumar, S. (2022). Chamomile: A Review of Its Traditional Uses, Chemical Constituents, Pharmacological Activities and Quality Control Studies. Pharmaceuticals, 15(12), 1546. [Link]

-

Satyal, P., Shrestha, S., & Setzer, W. N. (2015). Composition and Bioactivities of an (E)-β-Farnesene Chemotype of Chamomile (Matricaria Chamomilla) Essential Oil from Nepal. Natural Product Communications, 10(8), 1934578X1501000831. [Link]

-

Distillation Supplies. (2022). Making essential oil by steam distillation. [Link]

-

Distillique. (2022). Essential Oil Extraction through Steam Distillation. [Link]

-

Crock, J., Wildung, M., & Croteau, R. (1997). Isolation and bacterial expression of a sesquiterpene synthase cDNA clone from peppermint (Mentha x piperita, L.) that produces the aphid alarm pheromone (E)-β-farnesene. Proceedings of the National Academy of Sciences, 94(24), 12833-12838. [Link]

-

Dwivedi, V., Kumar, S. R., Shilpashree, H. B., Krishna, R., Rao, S., Shasany, A. K., ... & Nagegowda, D. A. (2022). An inducible potato (E, E)-farnesol synthase confers tolerance against bacterial pathogens in potato and tobacco. The Plant Journal, 111(5), 1308-1323. [Link]

-

Vandermoten, S., Mescher, M. C., Francis, F., Haubruge, E., & Verheggen, F. J. (2012). New analogues of (E)-β-farnesene with insecticidal activity and binding affinity to aphid odorant-binding proteins. Pest management science, 68(9), 1270-1277. [Link]

-

Wang, G., & Leal, W. S. (2025). The Role of (E)-β-Farnesene in Tritrophic Interactions: Biosynthesis, Chemoreception, and Evolution. Annual Review of Entomology, 70. [Link]

- Heide, R. (2014). US Patent No. US20140148622A1.

-

Al-Rajab, A. J., Amro, B., Bouajaj, S., Mekky, H., & Al-zereini, W. (2023). Gas Chromatography–Mass Spectrometry Chemical Profiling and Radical Scavenging Potential of Sesquiterpene-Rich Essential Oil of Polygonum equisetiforme Sm.: In Silico Study on Hematopoietic Cell Kinase (Hck) and Human Peroxiredoxin 5. Molecules, 28(20), 7111. [Link]

-

Ellemental. (2024). Steam Distillation of Essential Oils. EllementalPRO. [Link]

-

Purodem. (2023). The Process of Essential Oil Distillation. [Link]

-

Biorenewables Education Laboratory. (2011). Essential Oils from Steam Distillation. [Link]

-

Sarmah, K., & Mahanta, P. (2024). Farnesene-Nature's Bioactive Ally: From Plant Defense to Sustainable Jet Fuel and Human Health Benefits. ResearchGate. [Link]

-

The Good Scents Company. (n.d.). (E)-beta-farnesene. Retrieved from [Link]

-

Meadows, J., & Keasling, J. (2013). Production and quantification of sesquiterpenes in Saccharomyces cerevisiae, including extraction, detection and quantification of terpene products and key related metabolites. Nature Protocols, 8(5), 990-1008. [Link]

-

Dwivedi, V., Kumar, S. R., Shilpashree, H. B., Krishna, R., Rao, S., Shasany, A. K., ... & Nagegowda, D. A. (2022). An inducible potato (E, E)‐farnesol synthase confers tolerance against bacterial pathogens in potato and tobacco. The Plant Journal, 111(5), 1308-1323. [Link]

-

Cosmetic Ingredient Review. (2013). CIR Expert Panel Meeting June 10-11, 2013. [Link]

-

Agriculture and Environment Research Unit (AERU), University of Hertfordshire. (n.d.). Farnesene. Retrieved from [Link]

-

Francis, F., Lognay, G., & Haubruge, E. (2005). Is the (E)-β-farnesene only volatile terpenoid in aphids? ORBi. [Link]

-

Restek. (n.d.). β-Farnesene. EZGC Method Translator. Retrieved from [Link]

Sources

- 1. farnesene biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isolation and bacterial expression of a sesquiterpene synthase cDNA clone from peppermint (Mentha x piperita, L.) that produces the aphid alarm pheromone (E)-β-farnesene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. The Role of (E)-β-Farnesene in Tritrophic Interactions: Biosynthesis, Chemoreception, and Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. annualreviews.org [annualreviews.org]

- 9. researchgate.net [researchgate.net]

- 10. Functional analysis of (E)-β-farnesene synthases involved in accumulation of (E)-β-farnesene in German chamomile (Matricaria chamomilla L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chamomile: A Review of Its Traditional Uses, Chemical Constituents, Pharmacological Activities and Quality Control Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [Ecological functions of E-β-farnesene on aphids and their natural enemies in potato field] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An inducible potato (E,E)-farnesol synthase confers tolerance against bacterial pathogens in potato and tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. orbi.uliege.be [orbi.uliege.be]

- 17. researchgate.net [researchgate.net]

- 18. Aphid-repellent pheromone E-β-farnesene is generated in transgenic Arabidopsis thaliana over-expressing farnesyl diphosphate synthase2 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. orbi.uliege.be [orbi.uliege.be]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. US20140148622A1 - Engineering Plants to Produce Farnesene and Other Terpenoids - Google Patents [patents.google.com]

- 22. Farnesene Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. distillique.co.za [distillique.co.za]

- 24. ellementalpro.com [ellementalpro.com]

- 25. Making essential oil by steam distillation - Distillation Supplies [distillationsupplies.com]

- 26. engineering.iastate.edu [engineering.iastate.edu]

- 27. purodem.com [purodem.com]

- 28. mdpi.com [mdpi.com]

- 29. ez.restek.com [ez.restek.com]

- 30. Frontiers | The main component of the aphid alarm pheromone (E)-β-farnesene affects the growth and development of Spodoptera exigua by mediating juvenile hormone-related genes [frontiersin.org]

- 31. The main component of the aphid alarm pheromone (E)-β-farnesene affects the growth and development of Spodoptera exigua by mediating juvenile hormone-related genes - PMC [pmc.ncbi.nlm.nih.gov]

The Sentinel Molecule: A Technical Guide to β-Farnesene as an Aphid Alarm Pheromone

Abstract: (E)-β-farnesene (EβF) is a sesquiterpene that serves as the primary alarm pheromone for a multitude of aphid species, making it a molecule of significant interest in chemical ecology and integrated pest management.[1][2][3] When released from the cornicles of a disturbed or attacked aphid, EβF acts as a volatile signal, inducing a suite of defensive behaviors in nearby conspecifics.[2][4] This guide provides an in-depth technical exploration of the multifaceted role of EβF, from its biosynthesis and neural perception to its behavioral consequences and practical applications. We will delve into the intricate molecular mechanisms that govern the aphid's response to this critical semiochemical and explore how this knowledge can be leveraged for innovative pest control strategies.

The Genesis of an Alarm: Biosynthesis of (E)-β-Farnesene

The production of (E)-β-farnesene is not exclusive to aphids; it is also synthesized by various plants, often as a defense mechanism against herbivores.[5][6] This dual origin highlights its crucial role in tritrophic interactions between plants, aphids, and their natural enemies.[5][6][7][8]

In Aphids: The biosynthesis of EβF in aphids is a complex process involving the isoprenoid pathway.[9] While the complete enzymatic cascade is still under investigation, it is understood that farnesyl diphosphate (FPP) serves as the immediate precursor. The conversion of FPP to EβF is catalyzed by a specific terpene synthase (TPS).[10] Studies have indicated that the insulin signaling pathway and the glycolysis pathway regulate the production of EβF, suggesting a link between the aphid's nutritional status and its defensive capabilities.[9] The biosynthesis rate can also be influenced by the aphid's age and weight, with pre-reproductive individuals generally producing more of the alarm pheromone.[11]

In Plants: Many plant species have been identified to possess (E)-β-farnesene synthase genes, enabling them to produce and release EβF.[5][12] This can be a constitutive defense or induced by herbivore feeding.[5] The release of EβF by plants can serve a dual purpose: directly repelling aphids and attracting their natural predators and parasitoids.[2][5][6] This phenomenon forms the basis for developing aphid-resistant transgenic crops that express EβF synthase genes.[12][13][14]

Perception of the Signal: Olfactory Reception and Signaling Cascade

The detection of EβF by aphids is a highly specific process mediated by their sophisticated olfactory system. This process begins with the binding of EβF to specialized proteins in the aphid's antennae, initiating a neural signal that culminates in a behavioral response.

The Role of Odorant Binding Proteins (OBPs): Odorant Binding Proteins are soluble proteins found in the sensillar lymph of insect antennae. They are thought to be the first step in olfactory recognition, capturing and transporting hydrophobic odorant molecules like EβF to the olfactory receptors.[15] In the pea aphid, Acyrthosiphon pisum, and the green peach aphid, Myzus persicae, specific OBPs, such as OBP3 and OBP7, have been shown to bind to EβF and its analogues.[1] The binding of repellent compounds to these specific OBPs suggests their crucial role in decoding the alarm signal.[1]

Odorant Receptors (ORs) and Neural Activation: Following their transport by OBPs, EβF molecules interact with specific Odorant Receptors (ORs) located on the dendritic membranes of olfactory receptor neurons (ORNs). This interaction triggers the opening of ion channels, leading to the depolarization of the neuron and the generation of an action potential. While the specific ORs responsible for EβF detection are still being fully elucidated, studies have identified candidate ORs involved in mediating the avoidance behavior induced by EβF.[16]

Signaling Pathway Visualization

The following diagram illustrates the proposed signaling pathway for (E)-β-farnesene perception in aphids, from the initial binding event to the downstream behavioral response.

Caption: Proposed signaling pathway of (E)-β-farnesene perception in aphids.

The Alarm Response: Behavioral Manifestations

The perception of EβF triggers a range of immediate and dose-dependent behavioral responses in aphids, all aimed at evading potential threats.[17] These responses can vary between aphid species and are influenced by factors such as aggregation density and the presence of mutualistic ants.[17]

Immediate Defensive Behaviors: Upon detecting EβF, aphids typically exhibit one or more of the following behaviors:

-

Ceasing feeding: They rapidly withdraw their stylets from the plant tissue.[2]

-

Increased agitation and movement: This includes leg shaking and fast walking away from the source of the alarm pheromone.[18][19]

-

Dropping off the host plant: At higher concentrations of EβF, aphids may drop from the plant to the ground to escape.[11][19]

Long-term and Developmental Effects: Prolonged exposure to EβF can have more subtle, yet significant, effects on aphid populations. It can lead to an increased production of winged (alate) offspring, a strategy to disperse from a perceived high-risk environment.[2][20] Furthermore, exposure to EβF has been shown to reduce fecundity and shorten the lifespan of some aphid species.[19]

Quantitative Behavioral Response Data

The following table summarizes the typical behavioral responses of aphids to varying concentrations of (E)-β-farnesene, as observed in laboratory bioassays.

| (E)-β-farnesene Concentration | Predominant Behavioral Response | Reference |

| Low (e.g., < 1 ng) | Ceasing feeding, walking away | [17] |

| Moderate (e.g., 1-10 ng) | Increased agitation, rapid dispersal by walking | [17][18][19] |

| High (e.g., > 10 ng) | Dropping off the host plant | [17][19] |

Experimental Analysis: Aphid Alarm Pheromone Bioassay

To quantitatively assess the behavioral effects of EβF and its analogues, a standardized bioassay is essential. The following protocol outlines a typical laboratory-based choice bioassay.

Step-by-Step Protocol for a Two-Choice Olfactometer Bioassay

-

Apparatus: A Y-tube or four-arm olfactometer is used.[2][21] Purified and humidified air is passed through each arm at a constant flow rate.

-

Test Substance Preparation: A solution of synthetic (E)-β-farnesene in a suitable solvent (e.g., hexane) is prepared at the desired concentration. The control arm receives the solvent alone.

-

Application: A small filter paper disc is treated with a known volume of the EβF solution or the control solvent and placed in the respective olfactometer arm.

-

Aphid Introduction: A single adult apterous (wingless) aphid is introduced at the base of the olfactometer.

-

Observation: The aphid's movement is observed for a set period (e.g., 10-15 minutes). The time taken to make a choice and the arm it enters are recorded.

-

Data Analysis: The number of aphids choosing the treatment arm versus the control arm is analyzed using a chi-square test or a similar statistical method to determine if there is a significant repellent or attractive effect.

-

Replication: The experiment is replicated multiple times (e.g., 30-50 individual aphids) to ensure the statistical validity of the results.

Experimental Workflow Visualization

The diagram below illustrates the workflow of a typical aphid alarm pheromone bioassay using a Y-tube olfactometer.

Caption: Workflow for an aphid alarm pheromone bioassay.

Practical Applications in Integrated Pest Management (IPM)

The potent behavioral effects of (E)-β-farnesene make it a valuable tool in the development of sustainable and environmentally friendly pest management strategies.[20]

"Push-Pull" Strategies: EβF can be used as a "push" component in a push-pull strategy.[22][23][24][25][26] In this approach, EβF is released over the main crop to repel aphids, while a trap crop that is highly attractive to aphids is planted nearby to "pull" them away from the main crop. This strategy can significantly reduce pest pressure on the desired crop.[24]

Synergism with Insecticides: EβF can act as a synergist to enhance the efficacy of conventional insecticides.[27] By inducing increased movement and dispersal in aphids, EβF increases their contact with insecticide residues, leading to improved control with potentially lower insecticide application rates.[27]

Enhancement of Biological Control: EβF also functions as a kairomone, attracting natural enemies of aphids, such as ladybirds, lacewings, and parasitoid wasps.[2][21][22][28] The release of synthetic EβF in a field can help to attract and retain these beneficial insects, thereby enhancing biological control of aphid populations.

"Push-Pull" Strategy Visualization

This diagram illustrates the logical relationships in a "push-pull" pest management strategy incorporating (E)-β-farnesene.

Caption: Logical flow of a "push-pull" pest management strategy.

Conclusion and Future Directions

(E)-β-farnesene is a pivotal semiochemical that governs critical aspects of aphid behavior and ecology. A thorough understanding of its biosynthesis, perception, and behavioral effects provides a strong foundation for the development of novel and sustainable pest management strategies. Future research should focus on further elucidating the complete biosynthetic pathway in aphids, identifying and characterizing the full suite of olfactory receptors involved in its detection, and optimizing its application in field settings. The development of stable and cost-effective synthetic analogues of EβF also holds significant promise for its widespread use in agriculture.[6][27][29][30] By harnessing the power of this natural signaling molecule, we can move towards more targeted and environmentally benign approaches to aphid control.

References

-

Annual Reviews. (2024, October 8). The Role of (E)-β-Farnesene in Tritrophic Interactions: Biosynthesis, Chemoreception, and Evolution. Retrieved from [Link]

-

PubMed. (n.d.). The Role of (E)-β-Farnesene in Tritrophic Interactions: Biosynthesis, Chemoreception, and Evolution. Retrieved from [Link]

-

PLOS One. (2012). Two Odorant-Binding Proteins Mediate the Behavioural Response of Aphids to the Alarm Pheromone (E)-ß-farnesene and Structural Analogues. Retrieved from [Link]

-

PMC - NIH. (2014, December 20). Aphid-repellent pheromone E-β-farnesene is generated in transgenic Arabidopsis thaliana over-expressing farnesyl diphosphate synthase2. Retrieved from [Link]

-

PNAS. (n.d.). Aphid alarm pheromone produced by transgenic plants affects aphid and parasitoid behavior. Retrieved from [Link]

-

R Discovery. (2025, January 28). The Role of (E)-β-Farnesene in Tritrophic Interactions: Biosynthesis, Chemoreception, and Evolution. Retrieved from [Link]

-

PubMed. (2024, August 7). Synergism of (E)-β-farnesene and Its Analogue to Insecticides against the Green Peach Aphid Myzus persicae. Retrieved from [Link]

-

ResearchGate. (2025, October 18). The Role of (E)-β-Farnesene in Tritrophic Interactions: Biosynthesis, Chemoreception, and Evolution | Request PDF. Retrieved from [Link]

-

The Use of Push-Pull Strategies in Integrated Pest Management. (n.d.). Retrieved from [Link]

-

PubMed. (2025, August 29). Topical exposure to (E)-β-farnesene alters behavior, reproduction, and wing dimorphism in the English grain aphid, Sitobion avenae (Hemiptera: Aphididae). Retrieved from [Link]

-

PubMed. (2020, November 24). Biosynthesis of aphid alarm pheromone is modulated in response to starvation stress under regulation by the insulin, glycolysis and isoprenoid pathways. Retrieved from [Link]

-

Frontiers. (2022, August 22). The main component of the aphid alarm pheromone (E)-β-farnesene affects the growth and development of Spodoptera exigua by mediating juvenile hormone-related genes. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Behavioural response of aphids to the alarm pheromone component (E)‐β‐farnesene in the field | Request PDF. Retrieved from [Link]

-

MDPI. (n.d.). Kairomonal Effect of Aphid Alarm Pheromones and Analogs on the Parasitoid Diaeretiella rapae. Retrieved from [Link]

-

Annual Reviews. (2025, January 28). The Role of (E)-β-Farnesene in Tritrophic Interactions: Biosynthesis, Chemoreception, and Evolution. Retrieved from [Link]

-

WSU. (2020, December 23). Insect alarm pheromones in response to predators. Retrieved from [Link]

-

NIH. (2022, August 23). The main component of the aphid alarm pheromone (E)-β-farnesene affects the growth and development of Spodoptera exigua by mediating juvenile hormone-related genes. Retrieved from [Link]

-

ResearchGate. (n.d.). Synergism of ( E )-β-farnesene and Its Analogue to Insecticides against the Green Peach Aphid Myzus persicae | Request PDF. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Comparative response of aphids to the alarm pheromone (E)-β-Farnesene. Retrieved from [Link]

-

ResearchGate. (2025, August 9). E-β-farnesene synergizes the influence of an insecticide to improve control of cabbage aphids in China | Request PDF. Retrieved from [Link]

-

Can a Mixture of Farnesene Isomers Avert the Infestation of Aphids in Sugar Beet Crops? (n.d.). Retrieved from [Link]

-

ORBi. (n.d.). Identification and functional studies of odorant receptors in aphids. Retrieved from [Link]

-

PubMed. (n.d.). Olfactory responses to aphid and host plant volatile releases: (E)-beta-farnesene an effective kairomone for the predator Adalia bipunctata. Retrieved from [Link]

-

PubMed. (2025, July 27). Identification and behavioral bioassays of alarm pheromones from the onion aphid Neotoxoptera formosana. Retrieved from [Link]

-

Aphid alarm pheromone: an overview of current knowledge on biosynthesis and functions. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Discrimination of alarm pheromone (E)-β-farnesene by aphid. Retrieved from [Link]

-

PubMed. (n.d.). Metabolic engineering of plant-derived (E)-β-farnesene synthase genes for a novel type of aphid-resistant genetically modified crop plants. Retrieved from [Link]

-

FAO AGRIS. (n.d.). The aphid alarm pheromone (E)-β-farnesene does not act as a cue for predators searching on a plant. Retrieved from [Link]

-

ResearchGate. (n.d.). Identification and behavioral bioassays of alarm pheromones from the onion aphid Neotoxoptera formosana | Request PDF. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Identification and behavioral bioassays of alarm pheromones from the onion aphid Neotoxoptera formosana. Retrieved from [Link]

-

ACS Publications. (n.d.). New Analogues of (E)-β-Farnesene with Insecticidal Activity and Binding Affinity to Aphid Odorant-Binding Proteins | Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

PMC - NIH. (n.d.). Real-Time Analysis of Alarm Pheromone Emission by the Pea Aphid (Acyrthosiphon Pisum) Under Predation. Retrieved from [Link]

-

PubMed. (2011, March 23). New Analogues of (E)-β-farnesene With Insecticidal Activity and Binding Affinity to Aphid Odorant-Binding Proteins. Retrieved from [Link]

-

PubMed. (n.d.). β-farnesene synthase gene affects aphid behavior in transgenic Medicago sativa. Retrieved from [Link]

-

Just Agriculture. (n.d.). Push Pull Strategy of Integrated Pest Management. Retrieved from [Link]

-

PUSH-PULL STRATEGIES FOR INSECT PEST MANAGEMENT. (n.d.). Retrieved from [Link]

-

ORBi. (n.d.). Is the (E)-β-farnesene only volatile terpenoid in aphids?. Retrieved from [Link]

-

PMC - NIH. (2006, July 5). Aphid alarm pheromone produced by transgenic plants affects aphid and parasitoid behavior. Retrieved from [Link]

-

(PDF) (E)‐β‐farnesene synthase gene affects aphid behavior in transgenic Medicago sativa. (2018, December 26). Retrieved from [Link]

-

PMC - NIH. (n.d.). (E)-β-farnesene gene reduces Lipaphis erysimi colonization in transgenic Brassica juncea lines. Retrieved from [Link]

-

journal binet. (2020, October 20). Push–Pull Strategy: an integrated approach to manage insect-pest and weed infestation in cereal cropping systems. Retrieved from [Link]

-

PMC - NIH. (n.d.). Do Aphid Colonies Amplify their Emission of Alarm Pheromone?. Retrieved from [Link]

-

Journal of Entomology and Zoology Studies. (2017, April 28). The push-pull strategy: A new approach to the eco-friendly method of pest management in agriculture. Retrieved from [Link]

Sources

- 1. Two Odorant-Binding Proteins Mediate the Behavioural Response of Aphids to the Alarm Pheromone (E)-ß-farnesene and Structural Analogues | PLOS One [journals.plos.org]

- 2. pnas.org [pnas.org]

- 3. Aphid alarm pheromone: an overview of current knowledge on biosynthesis and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Real-Time Analysis of Alarm Pheromone Emission by the Pea Aphid (Acyrthosiphon Pisum) Under Predation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. annualreviews.org [annualreviews.org]

- 6. The Role of (E)-β-Farnesene in Tritrophic Interactions: Biosynthesis, Chemoreception, and Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. researchgate.net [researchgate.net]

- 9. Biosynthesis of aphid alarm pheromone is modulated in response to starvation stress under regulation by the insulin, glycolysis and isoprenoid pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | The main component of the aphid alarm pheromone (E)-β-farnesene affects the growth and development of Spodoptera exigua by mediating juvenile hormone-related genes [frontiersin.org]

- 11. s3.wp.wsu.edu [s3.wp.wsu.edu]

- 12. Metabolic engineering of plant-derived (E)-β-farnesene synthase genes for a novel type of aphid-resistant genetically modified crop plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. (E)-β-farnesene synthase gene affects aphid behavior in transgenic Medicago sativa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. (E)-β-farnesene gene reduces Lipaphis erysimi colonization in transgenic Brassica juncea lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. orbi.uliege.be [orbi.uliege.be]

- 17. researchgate.net [researchgate.net]

- 18. Aphid-repellent pheromone E-β-farnesene is generated in transgenic Arabidopsis thaliana over-expressing farnesyl diphosphate synthase2 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Topical exposure to (E)-β-farnesene alters behavior, reproduction, and wing dimorphism in the English grain aphid, Sitobion avenae (Hemiptera: Aphididae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Olfactory responses to aphid and host plant volatile releases: (E)-beta-farnesene an effective kairomone for the predator Adalia bipunctata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. slunik.slu.se [slunik.slu.se]

- 23. justagriculture.in [justagriculture.in]

- 24. entnemdept.ufl.edu [entnemdept.ufl.edu]

- 25. journalbinet.com [journalbinet.com]

- 26. entomoljournal.com [entomoljournal.com]

- 27. Synergism of (E)-β-farnesene and Its Analogue to Insecticides against the Green Peach Aphid Myzus persicae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. pubs.acs.org [pubs.acs.org]

- 30. New analogues of (E)-β-farnesene with insecticidal activity and binding affinity to aphid odorant-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of β-Farnesene

This guide provides a comprehensive overview of the core physical and chemical characteristics of β-farnesene, a significant acyclic sesquiterpene. The information presented is curated for researchers, scientists, and professionals in drug development and related fields, offering both foundational data and insights into its chemical behavior and analytical methodologies.

Introduction to β-Farnesene

β-Farnesene (7,11-dimethyl-3-methylene-1,6,10-dodecatriene) is a naturally occurring sesquiterpene found in a variety of plants and is known for its role as an insect alarm pheromone.[1] It exists as two stereoisomers, (E)-β-farnesene and (Z)-β-farnesene, with the (E)-isomer being the more common in nature.[1] Its unique chemical structure, characterized by multiple double bonds, imparts a rich and varied reactivity, making it a valuable precursor for the synthesis of a range of chemical products, including biofuels, polymers, and specialty chemicals.[1][2]

Molecular Structure and Isomerism

The fundamental structure of β-farnesene consists of a 12-carbon chain with methyl groups at the 7 and 11 positions and a methylene group at the 3 position. The presence of multiple double bonds allows for geometric isomerism.

Caption: Chemical structure of (E)-β-farnesene.

Core Physical Properties

The physical properties of β-farnesene are essential for its handling, processing, and application. It is typically a colorless to pale yellow oily liquid.[3] A summary of its key physical data is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₄ | [4] |

| Molecular Weight | 204.35 g/mol | [4] |

| Appearance | Colorless clear liquid (estimated) | [3] |

| Boiling Point | 206.0 °C at 760 mmHg for (E)-isomer | [3] |

| 95-107 °C at 3-4 mmHg for (Z)-isomer | [5] | |

| Density | 0.823 - 0.834 g/cm³ at 25 °C | [3] |

| Refractive Index | 1.484 - 1.494 at 20 °C | [3] |

| Solubility | Insoluble in water; Soluble in alcohol and other organic solvents. | [3] |

| Vapor Pressure | 0.01 mmHg at 25 °C (estimated) | [3] |

| Flash Point | 110 °C (230 °F) | [3] |

Spectroscopic and Analytical Characterization

A variety of analytical techniques are employed to identify and quantify β-farnesene, as well as to elucidate its structure and the products of its reactions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the separation and identification of β-farnesene from complex mixtures, such as essential oils or reaction products.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dilute the β-farnesene sample in a suitable solvent like hexane or ethyl acetate to a concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer.

-

GC Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.[6]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]

-

Injection: Inject 1 µL of the prepared sample in split mode (e.g., 10:1 split ratio).[6]

-

Temperature Program:

-

Initial oven temperature: 50 °C, hold for 2 minutes.

-

Ramp to 116 °C at a rate of 10 °C/min.

-

Ramp to 143 °C at a rate of 15 °C/min.

-

Ramp to 220 °C at a rate of 30 °C/min.

-

Ramp to 290 °C at a rate of 60 °C/min, hold for 8 minutes.[6]

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Identification: Compare the obtained mass spectrum with a reference library (e.g., NIST) and retention indices. The mass spectrum of β-farnesene typically shows characteristic fragments at m/z 41, 69, 81, 93, and 136.[7]

-

Caption: Workflow for GC-MS analysis of β-farnesene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of β-farnesene and its isomers. Both ¹H and ¹³C NMR provide detailed information about the connectivity of atoms.

¹H NMR (in CDCl₃): The proton NMR spectrum of (E)-β-farnesene will show characteristic signals for the vinyl protons, the allylic protons, and the methyl groups. Key signals include those for the terminal methylene protons and the protons on the trisubstituted double bonds.

¹³C NMR (in CDCl₃): The carbon NMR spectrum provides distinct signals for each of the 15 carbon atoms in the molecule, allowing for unambiguous identification of the carbon skeleton and the positions of the double bonds.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of purified β-farnesene in about 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

2D NMR (for detailed structural confirmation):

-

COSY (Correlation Spectroscopy): To establish proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry (E/Z) of the double bonds through space correlations.[8]

-

Infrared (IR) and UV-Visible Spectroscopy

FT-IR Spectroscopy: The IR spectrum of β-farnesene exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include C-H stretching vibrations for sp² and sp³ hybridized carbons, and C=C stretching vibrations for the double bonds.

UV-Visible Spectroscopy: β-Farnesene shows a maximum absorption (λmax) in the ultraviolet region due to its conjugated diene system. For the (E)-isomer in hexane, the λmax is observed at approximately 224 nm.[5] This property is useful for quantitative analysis using a UV-Vis spectrophotometer.

Chemical Properties and Reactivity

The multiple double bonds in β-farnesene are the centers of its chemical reactivity, making it susceptible to a range of reactions.

Oxidation

β-Farnesene is prone to oxidation, particularly in the presence of air and light. This process can lead to the formation of various oxygenated derivatives, such as epoxides, hydroperoxides, and alcohols. The oxidation of α-farnesene, a closely related isomer, is known to cause scald in stored apples.[1] Controlled oxidation can be utilized to synthesize valuable fine chemicals. The reaction with ozone (ozonolysis) cleaves the double bonds, leading to the formation of smaller carbonyl compounds.[9]

Polymerization

β-Farnesene can undergo polymerization through both anionic and cationic pathways, yielding polymers with interesting properties.[2]

Anionic Polymerization: This method, often initiated by organolithium compounds like n-butyllithium, can produce polyfarnesene with a highly branched, "bottlebrush" structure.[2] These polymers exhibit unique rheological properties.[2]

Experimental Protocol: Anionic Polymerization

-

Monomer and Solvent Purification: Purify trans-β-farnesene and the solvent (e.g., heptane) to remove any protic impurities that would terminate the polymerization.

-

Initiation: In an inert atmosphere (e.g., under nitrogen or argon), dissolve the purified β-farnesene in the solvent. Add the initiator, such as n-butyllithium, at a controlled temperature (e.g., 0 °C to room temperature).

-

Propagation: Allow the polymerization to proceed for a set time, which will influence the molecular weight of the resulting polymer.

-

Termination: The polymerization can be terminated by adding a protic agent, such as methanol.

-

Polymer Isolation: Precipitate the polymer in a non-solvent like methanol, filter, and dry under vacuum.

Caption: Anionic polymerization workflow of β-farnesene.

Cationic Polymerization: Lewis acids can be used to initiate the cationic polymerization of β-farnesene.[10] This method can also be used to produce low molecular weight polymers.

Isomerization

The double bonds in β-farnesene can undergo isomerization under certain conditions, such as exposure to acid catalysts or heat. This can lead to the conversion between (E) and (Z) isomers or rearrangement to other structural isomers like α-farnesene. Understanding and controlling these isomerization reactions are crucial for applications where a specific isomer is required.

Safety and Handling

β-Farnesene should be handled with appropriate safety precautions. It may cause mild skin irritation.[2] It is recommended to store it in a cool, dark place in tightly sealed containers, preferably under an inert atmosphere to prevent oxidation.[3]

Conclusion

β-Farnesene is a versatile, bio-based molecule with a rich chemistry that makes it a valuable platform for the development of new materials and chemicals. A thorough understanding of its physical properties is essential for its effective use, while its chemical reactivity offers numerous opportunities for synthetic transformations. The analytical techniques outlined in this guide provide the necessary tools for the characterization and quality control of β-farnesene and its derivatives.

References

- The Good Scents Company. (n.d.). (E)-beta-farnesene.

- DrugFuture. (n.d.). beta-Farnesene.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Wikipedia. (n.d.). Farnesene.

- ResearchGate. (2025). Synthesis and characterization of farnesene-based polymers.

- Restek. (n.d.). β-Farnesene.

- ResearchGate. (n.d.). Data on the 1 H NMR spectra of sesquiterpene compounds.

- Mayo Clinic. (n.d.). Two‐dimensional NMR spectra of sesquiterpenes. II—Noesy study of some sesquiterpene lactones with pseudoguaianolide, 3,4‐seco‐pseudoguaianolide and guaianolide skeletons.

- ResearchGate. (2000). 13C NMR spectroscopy of eudesmane sesquiterpenes.

- Research Solutions. (n.d.). SYNTHESIS AND CHARACTERIZATION OF FARNESENE-BASED POLYMERS.

- ACS Publications. (2024). Fine-Tuning the Function of Farnesene Synthases for Selective Synthesis of Farnesene Stereoisomers. Journal of Agricultural and Food Chemistry.

- ResearchGate. (n.d.). 1 H-NMR spectral data of sesquiterpenes 1 -4.

- National Center for Biotechnology Information. (2022). Sesquiterpenes and Monoterpenes from the Leaves and Stems of Illicium simonsii and Their Antibacterial Activity. PMC.

- ACS Publications. (2021). Polymerization of Biobased Farnesene in Miniemulsions by Nitroxide-Mediated Polymerization. ACS Omega.

- Wikipedia. (n.d.). Farnesene.

- ACS Publications. (2021). Anionic Polymerization of Terpene Monomers: New Options for Bio-Based Thermoplastic Elastomers. Macromolecules.

- National Center for Biotechnology Information. (2021). Polymerization of Biobased Farnesene in Miniemulsions by Nitroxide-Mediated Polymerization. PMC.

- ResearchGate. (2021). Polymerization of Biobased Farnesene in Miniemulsions by Nitroxide-Mediated Polymerization.

- NIST. (n.d.). (E)-β-Famesene. WebBook.

- ResearchGate. (n.d.). Engineering β-oxidation and lipid metabolism to improve the β-farnesene....

- BenchChem. (n.d.). Application Note: Analysis of Farnesane by Gas Chromatography-Mass Spectrometry (GC-MS).

- ResearchGate. (2025). Atmospheric oxidation of (E)-β-farnesene initiated by hydroxyl radical: New formation mechanism of HOMs.

- National Center for Biotechnology Information. (n.d.). Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms.

- NIST. (n.d.). cis-β-Farnesene. WebBook.

- ResearchGate. (n.d.). The GC-MS chromatogram and mass spectrum (insets) of β-farnesene from S. cerevisiae.

- SpectraBase. (n.d.). trans-.beta.-Farnesene - Optional[13C NMR] - Chemical Shifts.

- MDPI. (2023). Revealing the Mechanisms of Enhanced β-Farnesene Production in Yarrowia lipolytica through Metabolomics Analysis.

- National Center for Biotechnology Information. (2021). First time β-farnesene production by the versatile bacterium Cupriavidus necator. PMC.

- National Center for Biotechnology Information. (n.d.). Ozonolysis of α/β-farnesene mixture: analysis of gas-phase and particulate reaction products.

- MDPI. (n.d.). β-Farnesene Production from Low-Cost Glucose in Lignocellulosic Hydrolysate by Engineered Yarrowia lipolytica.

- SlidePlayer. (n.d.). UV-Vis Spectroscopy.

- National Center for Biotechnology Information. (n.d.). Secondary Organic Aerosol from OH-Initiated Oxidation of Mixtures of d-Limonene and β-Myrcene.

- SlidePlayer. (n.d.). b) Ionic polymerizations I) Anionic Polymerization The active center her is anion Initiators.

- MDPI. (n.d.). Highly Efficient Cationic Polymerization of β-Pinene, a Bio-Based, Renewable Olefin, with TiCl4 Catalyst from Cryogenic to Energy-Saving Room Temperature Conditions.

Sources

- 1. Farnesene - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. (E)-beta-farnesene, 18794-84-8 [thegoodscentscompany.com]

- 4. This compound | C15H24 | CID 5281517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [drugfuture.com]

- 6. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ez.restek.com [ez.restek.com]

- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 9. Ozonolysis of α/β-farnesene mixture: analysis of gas-phase and particulate reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. | PDF or Rental [articles.researchsolutions.com]

A Technical Guide to the Discovery and History of Farnesene Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract